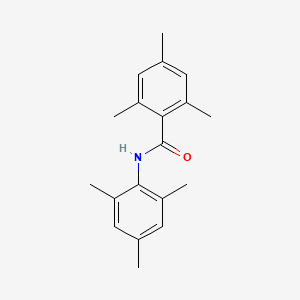

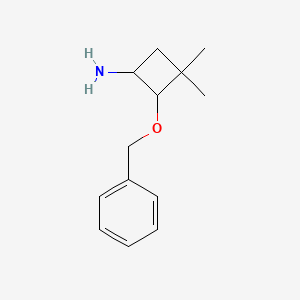

![molecular formula C19H15N3O2S B2879805 (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 610758-84-4](/img/structure/B2879805.png)

(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a cyanovinyl group, and an amino benzoate group. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, IR and Mass spectral data . These techniques can provide detailed information about the structure and bonding within the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the formation of an imidazole ring from two methanimine derivatives . This likely involves the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), and 1HNMR analyses can be used to study these properties .科学的研究の応用

Antileukemic Activity

Research has identified derivatives related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate, exhibiting antileukemic activity against leukemia in mice. This study underscores the potential of such compounds in the development of antileukemic agents, highlighting the importance of structural features like the "isothioureido" and "isothiosemicarbazono" units for their activity (Zee-Cheng & Cheng, 1979).

Photoluminescent Properties

Another field of application is in the synthesis and characterization of photoluminescent properties of novel derivatives. For example, the exploration of 3,4-ethylenedioxythiophene (EDOT) derivatives has led to the discovery of materials exhibiting blue to red photoluminescence. These findings are significant for the development of new materials with potential applications in organic electronics and photonics (Pepitone, Hardaker, & Gregory, 2003).

Hydrolysis and Derivative Synthesis

The hydrolysis of 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile to various diazepine, triazepine, or benzimidazole derivatives illustrates the compound's versatility in generating a broad range of heterocyclic compounds. Such transformations are crucial for synthesizing new pharmaceuticals and exploring the chemical space for drug discovery (Okamoto & Ueda, 1975).

Antimicrobial and Anticancer Agents

Further studies have led to the discovery of new apoptosis-inducing agents for breast cancer based on related chemical frameworks, demonstrating significant cytotoxicity against cancer cell lines. This research contributes to the ongoing search for more effective cancer therapies, showcasing the compound's utility in medicinal chemistry (Gad et al., 2020).

Synthesis of NLO Materials

Additionally, molecules based on (-1-cyanovinyl)benzonitrile, closely related to the queried compound, have been studied for their nonlinear optical (NLO) properties. These studies are crucial for the development of new materials for optoelectronic applications, indicating the compound's relevance in materials science (Mydlova et al., 2020).

特性

IUPAC Name |

ethyl 4-[[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-2-24-19(23)13-7-9-15(10-8-13)21-12-14(11-20)18-22-16-5-3-4-6-17(16)25-18/h3-10,12,21H,2H2,1H3/b14-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSDGYRNIHXQPP-OWBHPGMISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

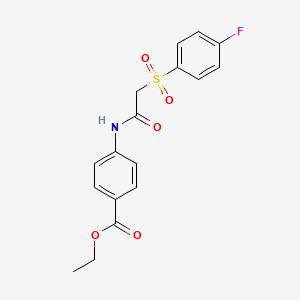

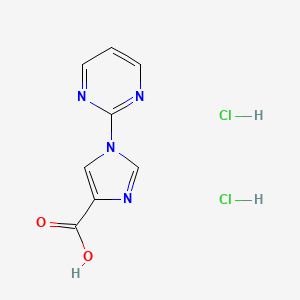

![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)

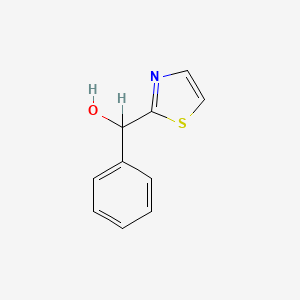

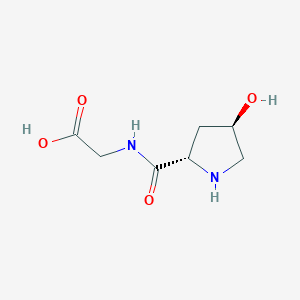

![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)

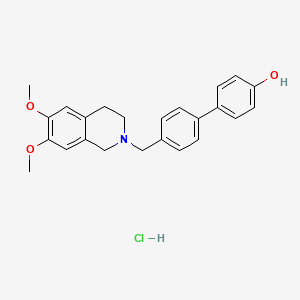

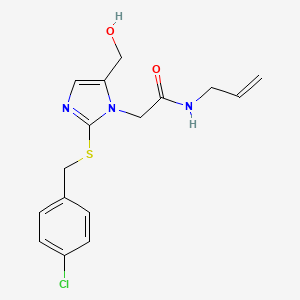

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)

![6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2879740.png)

![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2879745.png)